molecular formula C9H11Cl2NO2 B11766119 (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride

(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride

Cat. No.: B11766119
M. Wt: 236.09 g/mol
InChI Key: DTCBNDOFMQEMBU-FJXQXJEOSA-N
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Description

(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride is a chiral benzodioxane derivative with a methanamine group substituted at the 2-position of the benzodioxin ring and a chlorine atom at the 6-position. Its molecular formula is C₉H₁₁Cl₂NO₂, and it is characterized by an (S)-stereocenter, which critically influences its pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride typically involves several steps One common method starts with the chlorination of 2,3-dihydrobenzo[b][1,4]dioxin to introduce the chloro groupThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis may be used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxin oxides, while nucleophilic substitution can produce a variety of substituted dioxin derivatives .

Scientific Research Applications

(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with enzymes and receptors, modulating their activity. The chloro-substituted dioxin ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on pharmacological activity, stereochemistry, substituent effects, and safety profiles.

Structural Analogs and Enantiomers

(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Hydrochloride

  • CAS : 23191-06-2 (vs. 23191-07-3 for the S-enantiomer)
  • Key Difference : The (R)-enantiomer exhibits distinct receptor-binding affinities due to stereochemical inversion. For example, in anticonvulsant studies, the (S)-enantiomer of a closely related sulfamide derivative (JNJ-26489112) showed superior activity over its (R)-counterpart in rodent models .
  • Similarity Score : 0.97 (indicating nearly identical structural topology) .

2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine Hydrochloride (CAS 2165-35-7)

  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Key Difference : Replacement of the methanamine (-CH₂NH₂) group with ethanamine (-CH₂CH₂NH₂) increases molecular flexibility but reduces CNS penetration due to higher hydrophilicity.
  • Toxicity : Classified as acutely toxic (Oral, Category 4) and a skin/eye irritant, unlike the target compound, which lacks explicit hazard labeling .

Pharmacological Activity: Sulfamide vs. Methanamine Derivatives

JNJ-26489112: A Sulfamide Derivative

  • Structure : (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide
  • Activity : Demonstrated broad-spectrum anticonvulsant efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, with ED₅₀ values of 6.9 mg/kg and 19.1 mg/kg, respectively .
  • Comparison : The sulfamide group enhances voltage-gated sodium channel inhibition, a mechanism absent in the methanamine hydrochloride analog. This highlights the critical role of functional groups in target engagement.

RX 821002 Hydrochloride (CAS 109544-45-8)

  • Structure : Contains a methoxy group and imidazole ring.
  • Activity: Acts as an α₂-adrenoceptor antagonist, underscoring how heterocyclic modifications diverge pharmacological targets from the methanamine-based compounds .

Substituent Effects: Chlorine Position and Bioactivity

(6-Chloro vs. Unsubstituted Analogs)

  • Target Compound (6-Chloro) : The electron-withdrawing chlorine atom at the 6-position enhances metabolic stability and receptor affinity compared to unsubstituted benzodioxins.
  • A318578 (CAS 4442-59-5) : Lacks the 6-chloro substituent, resulting in reduced potency in preliminary CNS activity screens .

Physicochemical Properties

Property Target Compound 2165-35-7 (Ethanamine) JNJ-26489112 (Sulfamide)
Molecular Weight 248.10 g/mol 215.68 g/mol 318.76 g/mol
Solubility High (hydrochloride) Moderate Low (neutral sulfamide)
LogP ~1.5 (estimated) ~1.2 ~2.8

Biological Activity

(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C9H11ClN2O2
  • Molecular Weight : 236.10 g/mol
  • CAS Number : 871824-57-6

The biological activity of this compound has been investigated primarily in the context of its anticonvulsant properties. Research indicates that this compound may act through the following mechanisms:

  • Voltage-Gated Sodium Channel Inhibition : It has been shown to inhibit voltage-gated sodium channels, which are crucial in the propagation of action potentials in neurons .
  • Calcium Channel Modulation : The compound also affects N-type calcium channels, contributing to its potential neuroprotective effects .
  • Potassium Channel Opening : By acting as a K+ channel opener, it can stabilize neuronal excitability and reduce seizure activity .

Anticonvulsant Activity

In preclinical studies, this compound demonstrated significant anticonvulsant effects in various rodent models. It was effective against:

  • Audiogenic seizures
  • Electrically induced seizures
  • Chemically induced seizures

The compound exhibited a favorable safety margin at doses effective for seizure control, making it a candidate for further clinical evaluation in treating epilepsy .

Neuroprotective Effects

The compound's ability to modulate ion channels suggests potential applications in treating other neurological disorders such as:

  • Migraines
  • Bipolar disorder
  • Neuropathic pain

These applications stem from its neurostabilizing properties, which can mitigate excessive neuronal firing associated with these conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anticonvulsant Properties :
    • Objective : To evaluate the anticonvulsant efficacy in rodent models.
    • Findings : The compound significantly reduced seizure frequency and duration compared to control groups. It was particularly effective in models of generalized tonic-clonic seizures .
  • Evaluation of Neuroprotective Effects :
    • Objective : To assess the potential for treating neuropathic pain.
    • Findings : The compound showed promise in reducing pain responses in animal models by modulating neuronal excitability and inflammatory pathways .

Data Table: Summary of Biological Activities

Activity TypeModel UsedEfficacy ObservedReference
AnticonvulsantRodent modelsSignificant reduction in seizure activity
NeuroprotectivePain modelsReduced pain responses
Ion Channel ModulationIn vitro electrophysiologyInhibition of Na+ and modulation of Ca2+

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

[(2S)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8;/h1-3,7H,4-5,11H2;1H/t7-;/m0./s1

InChI Key

DTCBNDOFMQEMBU-FJXQXJEOSA-N

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)CN.Cl

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)CN.Cl

Origin of Product

United States

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